molecular formula C10H11ClN2 B13044158 (3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile

Cat. No.: B13044158
M. Wt: 194.66 g/mol
InChI Key: IIXNKMKSSFWFGE-SNVBAGLBSA-N
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Description

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Nitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-(4-chlorophenyl)propanenitrile
  • (3R)-3-amino-3-(3-methylphenyl)propanenitrile
  • (3R)-3-amino-3-(3-bromophenyl)propanenitrile

Uniqueness

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can provide distinct electronic and steric properties compared to its analogs.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1

InChI Key

IIXNKMKSSFWFGE-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CC#N)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CC#N)N)Cl

Origin of Product

United States

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